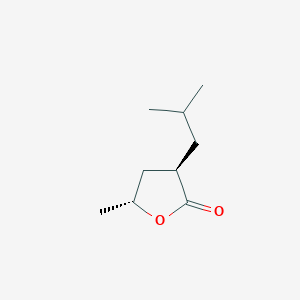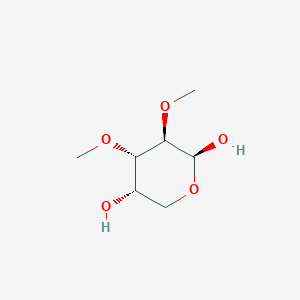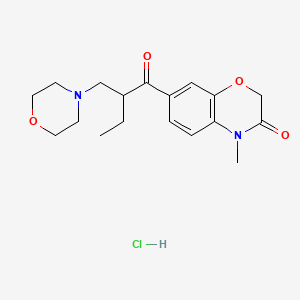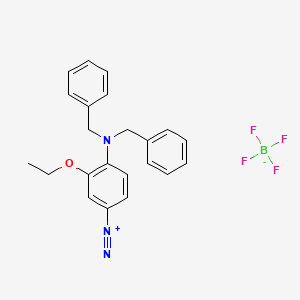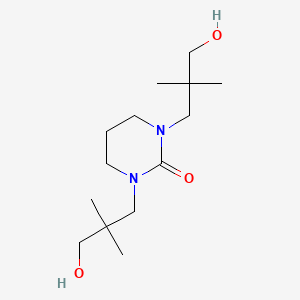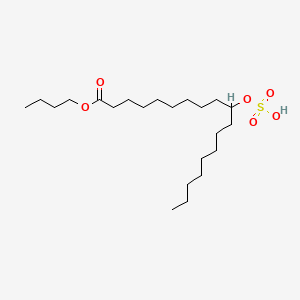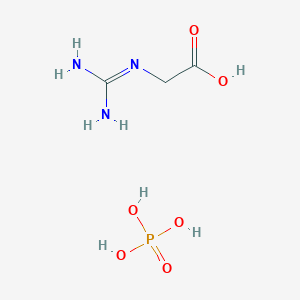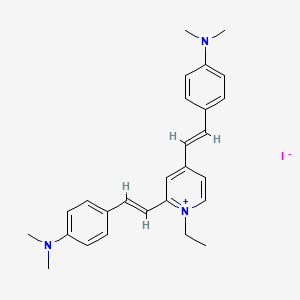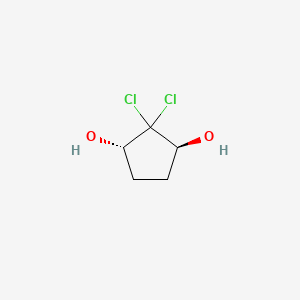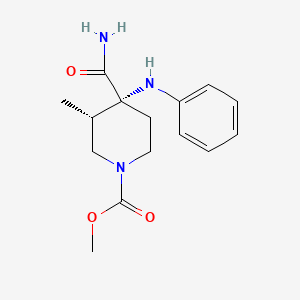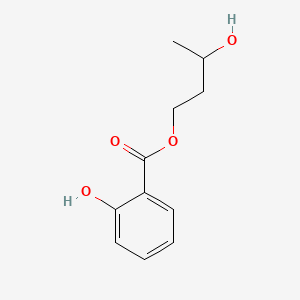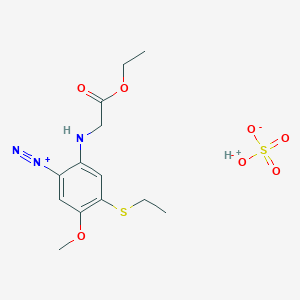
1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide is a chemical compound with the molecular formula C8H18N2O2PS It is a member of the dioxaphosphorinan family, which are cyclic phosphorus compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dry toluene to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphorinan derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine or sulfide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphorinan oxides, while substitution reactions produce various substituted derivatives .
科学的研究の応用
1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Another member of the dioxaphosphorinan family with similar structural features.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A related compound with a chlorine substituent.
Uniqueness
Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
特性
CAS番号 |
14202-66-5 |
|---|---|
分子式 |
C9H20NO2PS |
分子量 |
237.30 g/mol |
IUPAC名 |
N,N-diethyl-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C9H20NO2PS/c1-5-10(6-2)13(14)11-7-9(3,4)8-12-13/h5-8H2,1-4H3 |
InChIキー |
GWGIZIIPNYLLDO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P1(=S)OCC(CO1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


